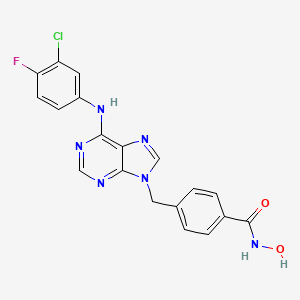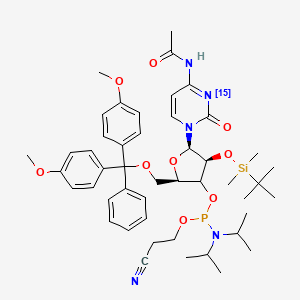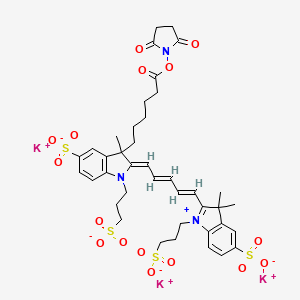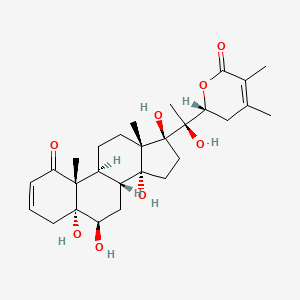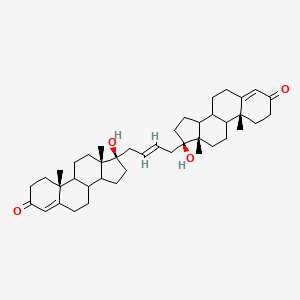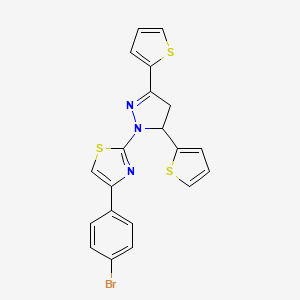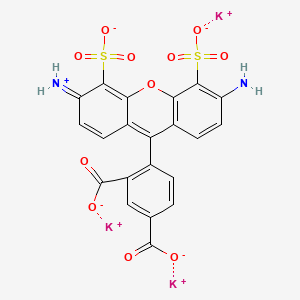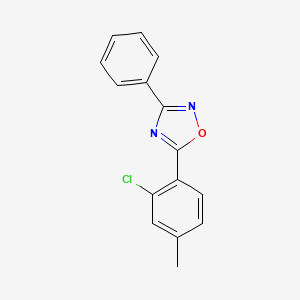
Amoxetamide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amoxetamide A is a novel compound identified as an anoikis inducer. Anoikis is a type of programmed cell death triggered by the detachment of cells from the extracellular matrix, playing a crucial role in maintaining tissue homeostasis and preventing metastasis in cancer cells . This compound was discovered through the combined culture of Amycolatopsis species and Tsukamurella pulmonis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amoxetamide A is produced through the combined culture of Amycolatopsis species 26-4 and mycolic acid-containing bacteria Tsukamurella pulmonis TP-B0596 . The compound is extracted from the culture using ethyl acetate (EtOAc) and purified through ODS C18 column chromatography and semi-preparative high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily produced in laboratory settings for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Amoxetamide A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can alter the functional groups present in this compound.
Substitution: The β-lactone moiety in this compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of functional groups.
Wissenschaftliche Forschungsanwendungen
Amoxetamide A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is studied for its unique β-lactone structure and its reactivity in various chemical reactions.
Industry: While its industrial applications are still under exploration, this compound’s unique properties make it a candidate for developing new pharmaceuticals and biotechnological tools.
Wirkmechanismus
Amoxetamide A exerts its effects by inducing anoikis in cancer cells. The compound targets specific molecular pathways involved in cell adhesion and survival. By disrupting these pathways, this compound promotes programmed cell death in detached cancer cells, thereby preventing their metastasis . The exact molecular targets and pathways are still under investigation, but the β-lactone moiety is believed to play a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
Amoxetamide A can be compared with other anoikis-inducing compounds, such as:
Staurosporine: A potent inducer of apoptosis, including anoikis, but with a different mechanism of action.
Anoikis-inducing peptides: Synthetic peptides designed to mimic extracellular matrix components and induce anoikis.
β-lactone-containing compounds: Other compounds with β-lactone moieties that exhibit similar reactivity and biological activity.
This compound is unique due to its specific production method involving the combined culture of Amycolatopsis species and Tsukamurella pulmonis, as well as its potent anoikis-inducing activity in colorectal cancer cells .
Eigenschaften
Molekularformel |
C18H23ClN2O5 |
|---|---|
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
2-amino-5-chloro-3-methoxy-N-[(2S)-4-methyl-4-[(2R,3S)-3-methyl-4-oxooxetan-2-yl]-3-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C18H23ClN2O5/c1-8-15(26-17(8)24)18(3,4)14(22)9(2)21-16(23)11-6-10(19)7-12(25-5)13(11)20/h6-9,15H,20H2,1-5H3,(H,21,23)/t8-,9-,15+/m0/s1 |
InChI-Schlüssel |
HMKBZGBNGDBICC-KOSWAMCASA-N |
Isomerische SMILES |
C[C@H]1[C@@H](OC1=O)C(C)(C)C(=O)[C@H](C)NC(=O)C2=C(C(=CC(=C2)Cl)OC)N |
Kanonische SMILES |
CC1C(OC1=O)C(C)(C)C(=O)C(C)NC(=O)C2=C(C(=CC(=C2)Cl)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



